molecular formula C8H17BrO B13146923 1-Bromo-2,2-dimethyl-3-(propan-2-yloxy)propane

1-Bromo-2,2-dimethyl-3-(propan-2-yloxy)propane

Cat. No.: B13146923
M. Wt: 209.12 g/mol
InChI Key: NJIFBAWPTJPPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,2-dimethyl-3-(propan-2-yloxy)propane is an organic compound with the molecular formula C8H17BrO. It is a colorless liquid that is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,2-dimethyl-3-(propan-2-yloxy)propane can be synthesized through the bromination of 2,2-dimethyl-3-(propan-2-yloxy)propane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position .

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,2-dimethyl-3-(propan-2-yloxy)propane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-2,2-dimethyl-3-(propan-2-yloxy)propane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2,2-dimethyl-3-(propan-2-yloxy)propane involves its reactivity as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical reactions to introduce the neopentyl group into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2,2-dimethyl-3-(propan-2-yloxy)propane is unique due to the presence of both the bromine and propan-2-yloxy groups, which provide distinct reactivity and applications in organic synthesis. The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules .

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-2,2-dimethyl-3-propan-2-yloxypropane

InChI

InChI=1S/C8H17BrO/c1-7(2)10-6-8(3,4)5-9/h7H,5-6H2,1-4H3

InChI Key

NJIFBAWPTJPPKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C)(C)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.